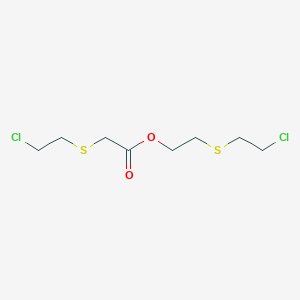
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is an organic compound with the molecular formula C8H14Cl2O2S2 It is characterized by the presence of two chloroethylsulfanyl groups attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate typically involves the reaction of 2-chloroethanol with thioacetic acid under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the thioacetate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aminoethyl or thioethyl derivatives.
Applications De Recherche Scientifique
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical structure and reactivity.
Nitrogen Mustards: Compounds like mechlorethamine, which are used in chemotherapy and have similar alkylating properties.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is unique due to its dual chloroethylsulfanyl groups, which provide it with distinct reactivity and potential applications compared to other alkylating agents. Its ester functionality also allows for further chemical modifications, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
92145-86-3 |
|---|---|
Formule moléculaire |
C8H14Cl2O2S2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C8H14Cl2O2S2/c9-1-4-13-6-3-12-8(11)7-14-5-2-10/h1-7H2 |
Clé InChI |
SYUFAWFAJOCCTN-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCCl)OC(=O)CSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)


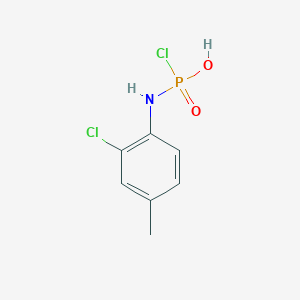
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
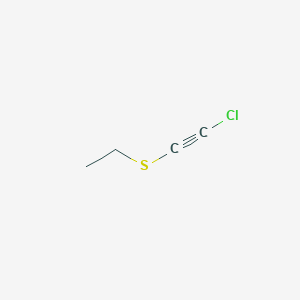
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
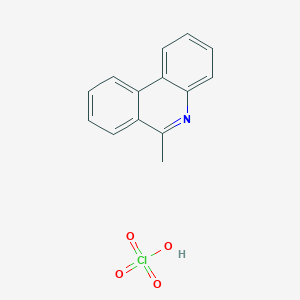
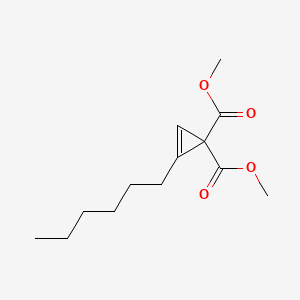
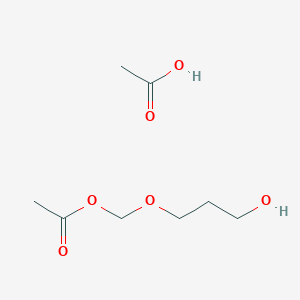
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
